molecular formula C18H16N2O3 B2457154 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 1221504-62-6

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B2457154
CAS No.: 1221504-62-6
M. Wt: 308.337
InChI Key: ILDIVPRRCQYUTQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide, commonly known as HPPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HPPC belongs to the class of pyrrole-based compounds and has shown promising results in preclinical studies for a wide range of diseases.

Mechanism of Action

The exact mechanism of action of HPPC is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways. HPPC has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HPPC has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. HPPC has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, HPPC has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of HPPC for lab experiments is its ease of synthesis and purification. It can be synthesized using relatively simple chemical reactions and can be purified using column chromatography. Additionally, HPPC has shown promising results in preclinical studies for a wide range of diseases, indicating its potential as a therapeutic agent.
However, one of the limitations of HPPC for lab experiments is its limited bioavailability. HPPC has poor solubility in water, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for HPPC.

Future Directions

There are several future directions for research on HPPC. One area of interest is the development of novel formulations of HPPC with improved bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for HPPC in vivo. Another area of interest is the investigation of HPPC in combination with other therapeutic agents for the treatment of various diseases. Finally, further studies are needed to elucidate the exact mechanism of action of HPPC and its potential targets for therapeutic intervention.

Synthesis Methods

HPPC can be synthesized through a multi-step process involving the reaction of 1-phenyl-2,5-dihydro-2-oxopyrrole-3-carboxylic acid with o-toluidine, followed by the reaction with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

HPPC has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, HPPC has shown anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, HPPC has shown neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

3-hydroxy-N-(2-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-7-5-6-10-14(12)19-17(22)16-15(21)11-20(18(16)23)13-8-3-2-4-9-13/h2-10,21H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDIVPRRCQYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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